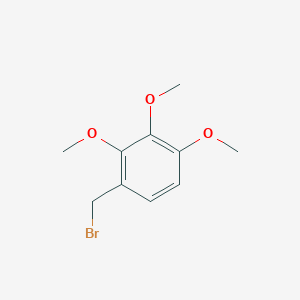

1-(Bromomethyl)-2,3,4-trimethoxybenzene

描述

Contextualization within the Trimethoxybenzene Chemical Space

The trimethoxybenzene framework exists in several isomeric forms, each with distinct electronic and steric properties that influence its reactivity and applications. The common isomers include 1,2,3-trimethoxybenzene, 1,2,4-trimethoxybenzene, and 1,3,5-trimethoxybenzene. These compounds serve as precursors in a wide array of chemical industries, from pharmaceuticals to materials science.

1-(Bromomethyl)-2,3,4-trimethoxybenzene is a derivative of the less common 1,2,3-trimethoxybenzene. The introduction of a bromomethyl group at the 1-position significantly enhances its utility as an electrophilic reagent. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the facile introduction of the 2,3,4-trimethoxybenzyl moiety into various molecules. The presence and positioning of the three methoxy (B1213986) groups on the aromatic ring influence the reactivity of the benzylic position through inductive and resonance effects.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 80054-01-9 |

| Molecular Formula | C₁₀H₁₃BrO₃ |

| Molecular Weight | 261.11 g/mol |

| Synonyms | 2,3,4-trimethoxybenzyl bromide |

Foundational Role in Chemical Research and Development

The primary role of this compound in chemical research and development stems from its function as a key synthetic intermediate. The benzylic bromide functionality is highly susceptible to nucleophilic attack, making it an excellent substrate for a variety of substitution reactions. This reactivity allows chemists to introduce the 2,3,4-trimethoxybenzyl group, a structural motif present in a number of biologically active compounds.

A common synthetic pathway to this compound involves a two-step process starting from the commercially available 2,3,4-trimethoxybenzaldehyde (B140358). The first step is the reduction of the aldehyde to the corresponding 2,3,4-trimethoxybenzyl alcohol. This reduction can be efficiently achieved using reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent. The subsequent step involves the bromination of the benzylic alcohol. Standard brominating agents like phosphorus tribromide or thionyl bromide can be employed for this conversion, a general method often used for the synthesis of benzyl (B1604629) bromides from their corresponding alcohols.

The reactivity of the benzylic position is a cornerstone of its utility. Benzylic halides are known to readily participate in both SN1 and SN2 reactions, depending on the reaction conditions and the nature of the nucleophile. The stability of the potential benzylic carbocation intermediate, due to resonance with the aromatic ring, can favor SN1 pathways, while the primary nature of the carbon bearing the bromine atom also allows for efficient SN2 reactions.

Overview of Academic Research Trajectories for the Compound

Academic research involving this compound has primarily focused on its application as a building block in the synthesis of target molecules with potential pharmaceutical applications. The 2,3,4-trimethoxybenzyl group is a key structural component in certain bioactive compounds.

For instance, research has shown the use of the 2,3,4-trimethoxybenzyl moiety in the synthesis of novel compounds with potential therapeutic effects. One notable example is its incorporation into the structure of N¹-(2,3,4-trimethoxybenzyl)-N²-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}-1,2-ethanediamine (compound ALM-802), which has been studied for its effects on physical performance after acute fatigue. nih.gov In such syntheses, this compound serves as the key electrophile for attaching the benzyl group to a nucleophilic amine.

The general reactivity of benzylic bromides is well-established, with free radical bromination of the corresponding methylbenzene or nucleophilic substitution of the benzyl alcohol being the primary synthetic routes. libretexts.orgmasterorganicchemistry.com The choice of synthetic strategy often depends on the availability and cost of the starting materials. The synthesis of the precursor, 2,3,4-trimethoxybenzyl alcohol, has been documented, with applications in protecting group chemistry, specifically for the 2'-OH of purine (B94841) ribonucleosides. scbt.com This highlights the broader importance of the 2,3,4-trimethoxybenzyl group in organic synthesis.

Future research is likely to continue exploring the use of this compound in the synthesis of novel compounds with diverse biological activities, leveraging the unique electronic properties conferred by the three methoxy substituents on the aromatic ring.

Structure

3D Structure

属性

IUPAC Name |

1-(bromomethyl)-2,3,4-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHAAWUZUFQEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CBr)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541144 | |

| Record name | 1-(Bromomethyl)-2,3,4-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80054-01-9 | |

| Record name | 1-(Bromomethyl)-2,3,4-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromomethyl 2,3,4 Trimethoxybenzene

Bromination Protocols for Aromatic Precursors

The direct conversion of 2,3,4-trimethoxytoluene to 1-(bromomethyl)-2,3,4-trimethoxybenzene via benzylic bromination presents a theoretically straightforward approach. However, the electron-rich nature of the trimethoxy-substituted aromatic ring introduces significant challenges.

Direct Bromination of 2,3,4-Trimethoxytoluene

Direct benzylic bromination typically involves the use of a brominating agent and a radical initiator, often under thermal or photochemical conditions. The most common reagent for this transformation is N-bromosuccinimide (NBS). chadsprep.comgla.ac.ukkoreascience.kr The reaction proceeds via a free radical mechanism where a bromine radical abstracts a hydrogen atom from the benzylic methyl group, followed by reaction with a bromine source. chadsprep.com

However, the high electron density conferred by the three methoxy (B1213986) groups on the aromatic ring of 2,3,4-trimethoxytoluene makes it highly susceptible to electrophilic aromatic substitution (ring bromination) as a competing side reaction. chadsprep.com Research into the benzylic bromination of similarly activated aromatic compounds has shown that di- and tri-methoxylated toluenes can be particularly problematic, often leading to complex product mixtures or failing to produce the desired benzylic bromide in appreciable yields. In some cases, such reactions have been reported as "not productive". This suggests that achieving high selectivity for benzylic bromination over aromatic bromination in 2,3,4-trimethoxytoluene is a significant synthetic hurdle.

Exploration of Brominating Reagents and Optimized Reaction Conditions

To favor benzylic bromination and suppress ring substitution, careful selection of reagents and optimization of reaction conditions are paramount. N-bromosuccinimide (NBS) is generally preferred over molecular bromine (Br₂) for benzylic bromination because it can provide a low, steady concentration of bromine radicals, which helps to minimize electrophilic addition side reactions. chadsprep.com

The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or, more recently, less toxic alternatives like 1,2-dichlorobenzene (B45396) or (trifluoromethyl)benzene, to disfavor the formation of ionic intermediates that lead to ring bromination. koreascience.krresearchgate.net The presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or initiation by UV light is essential to facilitate the homolytic cleavage of the N-Br bond in NBS and initiate the radical chain reaction. koreascience.kr

An illustrative data table for a typical benzylic bromination using NBS is provided below, based on general procedures for such reactions.

| Parameter | Condition |

|---|---|

| Starting Material | Aromatic Toluene (B28343) Derivative |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Initiator | 2,2'-Azobisisobutyronitrile (AIBN) or UV light |

| Solvent | 1,2-Dichlorobenzene |

| Temperature | 80 °C |

| Reaction Time | 8-12 hours |

| Work-up | Cooling, filtration of succinimide (B58015), solvent removal |

Indirect Synthetic Pathways

Given the challenges associated with the direct benzylic bromination of 2,3,4-trimethoxytoluene, indirect synthetic routes, particularly those starting from the corresponding alcohol, offer a more reliable and efficient approach to obtaining this compound.

Conversion from Corresponding Alcohols and Other Functionalities

The conversion of a benzyl (B1604629) alcohol to a benzyl bromide is a standard and widely used transformation in organic synthesis. For the synthesis of this compound, the precursor 2,3,4-trimethoxybenzyl alcohol is readily accessible. This alcohol can be effectively converted to the desired bromide using various reagents. mdpi.com

One of the most common and effective reagents for this conversion is phosphorus tribromide (PBr₃). mdpi.com The reaction typically proceeds via an Sₙ2 mechanism, where the alcohol is first converted into a good leaving group (a phosphite (B83602) ester), which is then displaced by a bromide ion. This method is generally high-yielding and avoids the carbocation rearrangements that can occur with other methods, such as the use of hydrobromic acid (HBr). orgsyn.org

A typical experimental procedure for the conversion of a substituted benzyl alcohol to a benzyl bromide using PBr₃ is outlined in the following data table, based on the synthesis of the analogous 2,6-dimethoxybenzyl bromide. mdpi.com

| Parameter | Condition |

|---|---|

| Starting Material | 2,3,4-Trimethoxybenzyl alcohol |

| Brominating Agent | Phosphorus tribromide (PBr₃) |

| Solvent | Dry diethyl ether |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-2 hours |

| Work-up | Quenching with methanol/water, extraction, drying, and solvent evaporation |

Other reagents capable of effecting this transformation include hydrobromic acid and various other phosphorus-based brominating agents. orgsyn.orgthieme-connect.de

Chemical Reactivity and Mechanistic Investigations of 1 Bromomethyl 2,3,4 Trimethoxybenzene

Nucleophilic Substitution Reactivity

As a benzylic halide, 1-(Bromomethyl)-2,3,4-trimethoxybenzene is highly susceptible to nucleophilic substitution. The C-Br bond is polarized, rendering the benzylic carbon electrophilic. Furthermore, the adjacent benzene (B151609) ring can stabilize both the transition state of an S\textsubscript{N}2 reaction and the carbocation intermediate of an S\textsubscript{N}1 reaction, making benzylic halides significantly more reactive than their non-aromatic alkyl halide counterparts.

Elucidation of Substrate Scope and Steric/Electronic Effects

The reactivity of this compound is profoundly influenced by the electronic contributions of its three methoxy (B1213986) (-OCH\textsubscript{3}) groups. Methoxy groups are powerful electron-donating groups through resonance, where the oxygen's lone pairs delocalize into the aromatic π-system. stackexchange.com This has two major consequences:

Increased Reactivity: The electron-donating nature of the methoxy groups enriches the electron density of the benzene ring. This increased density enhances the stability of the transition states in nucleophilic substitution reactions. Studies on related polymethoxybenzyl bromides have shown that a higher degree of methoxy substitution leads to increased reactivity towards nucleophiles. researchgate.net However, this high reactivity is often coupled with decreased chemical stability, making such compounds prone to decomposition under normal laboratory conditions. researchgate.net

Carbocation Stabilization: The methoxy groups, particularly at the ortho (C2) and para (C4) positions relative to the bromomethyl group, are exceptionally effective at stabilizing a positive charge on the benzylic carbon through resonance. This stabilization strongly favors an S\textsubscript{N}1 or S\textsubscript{N}1-like mechanism by lowering the activation energy for the formation of the benzylic carbocation intermediate.

Sterically, the methoxy group at the C2 (ortho) position can exert some steric hindrance to a backside attack required for a pure S\textsubscript{N}2 mechanism. This steric factor, combined with the powerful electronic stabilization for a carbocation, suggests that the reaction mechanism may often lie on the S\textsubscript{N}1 side of the mechanistic spectrum.

The substrate has been shown to react with a variety of nucleophiles. While specific studies on this compound are not extensively documented in general literature, its reactivity can be inferred from analogous compounds like 3,4,5-trimethoxybenzyl chloride, which readily undergoes condensation with various amines. nih.gov

Table 1: Representative Nucleophilic Substitution Reactions with Analogous Benzyl (B1604629) Halides This table illustrates the expected scope of reactivity for this compound based on reactions of similar compounds.

| Nucleophile | Reagent Example | Product Type | Reference |

| N-Nucleophile | Piperidine | N-(2,3,4-Trimethoxybenzyl)piperidine | nih.gov |

| N-Nucleophile | Morpholine | N-(2,3,4-Trimethoxybenzyl)morpholine | nih.gov |

| N-Nucleophile | 2-Aminopyridine | N-(2,3,4-Trimethoxybenzyl)-2-aminopyridine | nih.gov |

| C-Nucleophile | Diazo compounds | Homologated phenethyl bromide | nih.govresearchgate.net |

Kinetic and Thermodynamic Studies of Nucleophilic Pathways

Detailed kinetic studies specifically for this compound are not widely available. However, the kinetics of its substitution reactions can be understood from the general principles of S\textsubscript{N}1 and S\textsubscript{N}2 mechanisms. libretexts.orgyoutube.com

S\textsubscript{N}1 Pathway: Given the strong electronic stabilization from the three methoxy groups, an S\textsubscript{N}1 pathway is highly plausible, especially with weak nucleophiles or in polar, protic solvents. In this case, the reaction would exhibit first-order kinetics, where the rate-determining step is the unimolecular dissociation of the bromide leaving group to form a stable 2,3,4-trimethoxybenzyl carbocation (Rate = k[R-Br]). youtube.com

The powerful resonance stabilization afforded by the methoxy groups would significantly lower the activation energy for carbocation formation, accelerating the S\textsubscript{N}1 pathway. It is likely that the reaction mechanism is not strictly one or the other but rather exists on a continuum, potentially involving ion-pair intermediates. The high reactivity conferred by the electron-donating substituents suggests that the transition state has significant carbocationic character. researchgate.net

Stereochemical Outcomes of Substitution Reactions

The benzylic carbon in this compound is prochiral. The stereochemical outcome of a substitution reaction at this center is highly dependent on the reaction mechanism.

S\textsubscript{N}2 Mechanism: A pure S\textsubscript{N}2 reaction proceeds with a complete inversion of stereochemistry due to the requisite backside attack of the nucleophile. If a chiral variant of the substrate were used, the product would have the opposite configuration.

S\textsubscript{N}1 Mechanism: A pure S\textsubscript{N}1 reaction involves the formation of a planar, achiral carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of products (equal amounts of both enantiomers).

In practice, reactions of activated benzylic halides often result in partial racemization. This indicates a mixed or borderline mechanism where the nucleophile may attack a solvent-separated ion pair before the carbocation is fully free, leading to a slight preference for the inversion product. For reactions involving this compound, the significant stability of the carbocation intermediate makes complete or near-complete racemization a likely outcome in any process with S\textsubscript{N}1 character. A stereoselective outcome would necessitate the use of a chiral catalyst or auxiliary to control the facial approach of the nucleophile. masterorganicchemistry.comorientjchem.org

Organometallic Transformations

Beyond its utility in substitution reactions, this compound can serve as a precursor for organometallic reagents, which are powerful nucleophiles used in carbon-carbon bond formation.

Formation of Grignard Reagents and Organolithium Species

Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukyoutube.com The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and react readily with water. chemguide.co.uklibretexts.org

The Grignard reagent of this compound, namely (2,3,4-trimethoxyphenyl)methylmagnesium bromide, would be formed as follows:

Reaction: C\textsubscript{10}H\textsubscript{13}BrO\textsubscript{3} + Mg → (C\textsubscript{10}H\textsubscript{13}O\textsubscript{3})MgBr

This Grignard reagent would serve as a potent carbon nucleophile, capable of reacting with various electrophiles like aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. Similarly, organolithium species could potentially be formed through reaction with lithium metal or via metal-halogen exchange, although this is less common for benzyl bromides compared to aryl bromides.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming C-C bonds. While these reactions traditionally employ aryl or vinyl halides, benzylic halides can also serve as effective coupling partners.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (like a boronic acid or ester). libretexts.orgyoutube.com The palladium-catalyzed cross-coupling of benzyl halides with potassium aryltrifluoroborates is an established method for synthesizing diarylmethane structures. nih.gov It is therefore expected that this compound could react with various aryl- or vinylboronic acids/esters in the presence of a palladium catalyst (e.g., Pd(PPh\textsubscript{3})\textsubscript{4} or PdCl\textsubscript{2}(dppf)) and a base to yield the corresponding cross-coupled products. nih.govresearchgate.net

Heck Reaction: The Heck reaction typically couples an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org While less common, benzylic halides can also participate. The reaction involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by alkene insertion and β-hydride elimination. libretexts.org The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a substituted alkene. nih.govchemrxiv.org

Sonogashira Coupling: This reaction forms a C-C bond between a halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The scope of the Sonogashira reaction has been extended to include unactivated alkyl bromides. ucsb.edu Therefore, this compound could foreseeably couple with terminal alkynes to produce substituted aryl-alkyne products under appropriate catalytic conditions. pitt.edu

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(0) or Pd(II) catalyst, Base | Diaryl/Alkyl-aryl methane | libretexts.orgnih.gov |

| Heck | Alkene (e.g., Styrene) | Pd(0) catalyst, Base | Substituted alkene | wikipedia.orglibretexts.org |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Propargyl arene | wikipedia.orglibretexts.org |

Radical Reactions and Radical Initiated Processes

The benzylic bromide functionality in this compound makes it a potential substrate for radical reactions. The carbon-bromine bond can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or photochemically to form a stabilized 2,3,4-trimethoxybenzyl radical.

General principles suggest that this radical could participate in several types of reactions:

Atom Transfer Reactions: The generated benzyl radical can abstract an atom from another molecule. For instance, in the presence of a suitable hydrogen donor like tributyltin hydride (Bu₃SnH), the radical would be reduced to 2,3,4-trimethoxytoluene.

Addition to Multiple Bonds: The 2,3,4-trimethoxybenzyl radical could add to alkenes or alkynes, leading to the formation of new carbon-carbon bonds. This is a common strategy in organic synthesis for the construction of more complex molecular frameworks.

Dimerization: Two benzyl radicals could combine to form a dimer, 1,2-bis(2,3,4-trimethoxyphenyl)ethane.

It is important to note that the substitution pattern of the methoxy groups on the aromatic ring will influence the stability and reactivity of the benzylic radical. Electron-donating groups, such as methoxy groups, generally stabilize benzylic radicals through resonance. The specific positioning of the three methoxy groups in this compound would subtly modulate this stability compared to other isomers.

Derivatization through Functional Group Interconversions

This compound serves as a versatile precursor for the synthesis of various derivatives through functional group interconversions, primarily via nucleophilic substitution at the benzylic position. The bromide is a good leaving group, facilitating reactions with a wide range of nucleophiles.

Table 1: Potential Derivatization Reactions of this compound

| Nucleophile | Reagent Example | Product Functional Group | Product Name Example |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol | (2,3,4-Trimethoxyphenyl)methanol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether | 1-(Methoxymethyl)-2,3,4-trimethoxybenzene |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | (2,3,4-Trimethoxyphenyl)acetonitrile |

| Azide | Sodium Azide (NaN₃) | Azide | 1-(Azidomethyl)-2,3,4-trimethoxybenzene |

| Amines | Ammonia (B1221849) (NH₃) | Primary Amine | (2,3,4-Trimethoxyphenyl)methanamine |

| Carboxylates | Sodium Acetate (CH₃COONa) | Ester | 2,3,4-Trimethoxybenzyl acetate |

These reactions are typically carried out in a suitable polar solvent. The trimethoxy-substituted benzene ring can influence the reaction rate, with the electron-donating methoxy groups potentially accelerating Sₙ1-type reactions by stabilizing a transient benzylic carbocation intermediate.

Computational Chemistry and Theoretical Studies on Reactivity

While specific computational studies on this compound are not found in the surveyed literature, theoretical methods are powerful tools for predicting and understanding the reactivity of such molecules.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

DFT calculations could be employed to investigate the mechanisms of reactions involving this compound. For nucleophilic substitution reactions, DFT can be used to:

Model Reaction Pathways: Both Sₙ1 and Sₙ2 pathways can be modeled to determine the likely mechanism with different nucleophiles and solvents.

Calculate Activation Energies: The energy barriers for the transition states can be calculated, providing insight into reaction rates.

Analyze Transition State Geometries: The structure of the transition state can be elucidated, revealing details of bond breaking and bond formation.

For radical reactions, DFT is useful for calculating bond dissociation energies, determining the stability of the resulting 2,3,4-trimethoxybenzyl radical, and mapping the potential energy surface for radical addition or abstraction reactions.

Prediction of Novel Reactivity Patterns

Computational chemistry can also be used to predict novel reactivity patterns. For example, theoretical studies could explore:

Unconventional Reaction Pathways: Investigation of less common reaction mechanisms that might be favored due to the specific electronic and steric environment created by the three methoxy groups.

Reactivity with Novel Reagents: Predicting the outcome of reactions with newly developed or less common reagents.

Regioselectivity in Aromatic Substitution: While the primary reactivity is at the benzylic position, computational models could predict the susceptibility of the aromatic ring to electrophilic or nucleophilic attack under various conditions.

Advanced Mechanistic Investigations via Spectroscopic Techniques

Advanced spectroscopic techniques would be crucial for the experimental investigation of reaction mechanisms involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR monitoring of a reaction can provide real-time data on the consumption of reactants and the formation of intermediates and products. This can help to establish reaction kinetics and identify transient species.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For radical-initiated processes, EPR spectroscopy is an indispensable tool for the direct detection and characterization of radical intermediates, such as the 2,3,4-trimethoxybenzyl radical.

Mass Spectrometry (MS): Techniques such as electrospray ionization (ESI-MS) or atmospheric pressure chemical ionization (APCI-MS) can be used to detect and identify reaction intermediates, even those present in low concentrations.

Infrared (IR) and Raman Spectroscopy: These techniques can be used to monitor changes in vibrational modes during a reaction, providing information about the transformation of functional groups.

By combining these spectroscopic methods with kinetic studies and computational modeling, a detailed and comprehensive understanding of the chemical reactivity and mechanistic pathways of this compound could be achieved. However, at present, such specific studies appear to be absent from the published scientific record.

Strategic Derivatization and Synthetic Utility of 1 Bromomethyl 2,2,3,4 Trimethoxybenzene

Construction of Carbon-Heteroatom Bonds

The polarized carbon-bromine bond in 1-(bromomethyl)-2,3,4-trimethoxybenzene allows for facile nucleophilic substitution, making it a key substrate for introducing the 2,3,4-trimethoxybenzyl moiety onto various heteroatoms.

The formation of ethers and thioethers from this compound typically proceeds through classical nucleophilic substitution pathways.

Ethers: The Williamson ether synthesis provides a reliable method for the preparation of ethers from this substrate. masterorganicchemistry.com The reaction involves the SN2 displacement of the bromide ion by an alkoxide or phenoxide nucleophile. masterorganicchemistry.comlibretexts.org Alkoxides, generated by treating an alcohol with a strong base like sodium hydride (NaH), readily attack the electrophilic benzylic carbon to form the corresponding ether. libretexts.org This method is highly efficient for primary alkyl halides such as this compound. masterorganicchemistry.com A variety of alcohols, including simple alkanols and phenols, can be used, offering a broad scope for synthesizing diverse ether derivatives.

Thioethers: Analogous to ether synthesis, thioethers (or sulfides) can be prepared by reacting this compound with a thiol or a thiolate salt. arkat-usa.org Thiols are generally more nucleophilic than their alcohol counterparts, and the reaction often proceeds under milder conditions. sciensage.info The reaction can be carried out using a thiol in the presence of a base (e.g., an amine or carbonate) or by using a pre-formed thiolate salt, such as sodium thiophenoxide. This method provides a direct route to aryl- and alkyl-benzyl thioethers. arkat-usa.orgorganic-chemistry.org

Table 1: Representative Synthesis of Ethers and Thioethers

| Nucleophile | Reagent System | Solvent | Product |

|---|---|---|---|

| Sodium ethoxide | NaH / Ethanol | THF | 1-(Ethoxymethyl)-2,3,4-trimethoxybenzene |

| Sodium phenoxide | Phenol / K₂CO₃ | Acetonitrile | 1-(Phenoxymethyl)-2,3,4-trimethoxybenzene |

| Sodium thiophenoxide | Thiophenol / NaOH | DMF | Phenyl(2,3,4-trimethoxybenzyl)sulfane |

The reaction of this compound with nitrogen-based nucleophiles is a fundamental method for introducing nitrogen-containing functional groups. Direct alkylation of ammonia (B1221849) or primary and secondary amines with the benzyl (B1604629) bromide leads to the corresponding primary, secondary, or tertiary amines. The reaction proceeds via an SN2 mechanism. A common application involves using a benzylamine (B48309) as a masked source of ammonia; after N-alkylation, the benzyl group can be subsequently removed via hydrogenolysis. wikipedia.org To prevent over-alkylation, which can lead to quaternary ammonium (B1175870) salts, reaction conditions such as stoichiometry and temperature must be carefully controlled.

While direct alkylation of amides on the nitrogen atom is possible, it is often less efficient than the alkylation of amines. A more common route to N-benzylated amides involves the initial synthesis of the corresponding benzylamine followed by acylation. wikipedia.org However, for certain applications, direct N-alkylation of primary or secondary amides can be achieved using a strong base to deprotonate the amide first.

Table 2: Synthesis of Nitrogenous Compounds

| Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| Ammonia (excess) | - | Ethanol | (2,3,4-Trimethoxyphenyl)methanamine |

| Diethylamine | K₂CO₃ | Acetonitrile | N,N-Diethyl-1-(2,3,4-trimethoxyphenyl)methanamine |

| Aniline | Et₃N | Toluene (B28343) | N-(2,3,4-Trimethoxybenzyl)aniline |

The formation of a carbon-phosphorus bond is a critical step for accessing reagents used in olefination reactions. The Michaelis-Arbuzov reaction is the most prominent method for synthesizing phosphonates from alkyl halides. wikipedia.orgnih.gov In this reaction, this compound is treated with a trialkyl phosphite (B83602), such as triethyl phosphite. The reaction is initiated by the nucleophilic attack of the phosphorus atom on the benzylic carbon, displacing the bromide to form a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes dealkylation, where the bromide ion attacks one of the ethyl groups of the phosphite, to yield the final diethyl (2,3,4-trimethoxybenzyl)phosphonate and a molecule of bromoethane. wikipedia.orgorganic-chemistry.org These phosphonates are key precursors for the Horner-Wadsworth-Emmons reaction. nih.gov

Sulfonylation can be achieved by reacting the benzyl bromide with a sulfinate salt (e.g., sodium p-toluenesulfinate). This nucleophilic substitution results in the formation of a sulfone, linking the 2,3,4-trimethoxybenzyl group to a sulfonyl moiety.

Table 3: Representative Phosphorylation Reaction

| Reagent | Reaction Type | Conditions | Product |

|---|---|---|---|

| Triethyl phosphite | Michaelis-Arbuzov | Neat, Heat (e.g., 120-150 °C) | Diethyl (2,3,4-trimethoxybenzyl)phosphonate |

| Trimethyl phosphite | Michaelis-Arbuzov | Neat, Heat | Dimethyl (2,3,4-trimethoxybenzyl)phosphonate |

Carbon-Carbon Bond Formation Methodologies

This compound serves as a potent electrophile for forging new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

As a reactive benzylic halide, this compound is an excellent alkylating agent for a wide range of carbon nucleophiles.

Alkylation of Enolates: Soft carbon nucleophiles, such as enolates derived from malonic esters, acetoacetic esters, or β-diketones, can be efficiently alkylated. The reaction typically involves deprotonating the active methylene (B1212753) compound with a suitable base (e.g., sodium ethoxide) to generate the enolate, which then displaces the bromide from the benzyl group in an SN2 fashion. This provides a powerful method for extending carbon chains.

Friedel-Crafts Alkylation: The compound can also act as the electrophile in Friedel-Crafts alkylation reactions with electron-rich aromatic compounds, such as benzene (B151609), toluene, or anisole. A Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is typically required to facilitate the reaction, leading to the formation of diarylmethane structures.

Table 4: Representative Carbon-Carbon Bond Forming Alkylations

| Nucleophile/Substrate | Reagent System | Reaction Type | Product |

|---|---|---|---|

| Diethyl malonate | NaOEt / Ethanol | Malonic Ester Synthesis | Diethyl 2-(2,3,4-trimethoxybenzyl)malonate |

| Acetone Enolate | LDA / THF, -78 °C | Enolate Alkylation | 1-(2,3,4-Trimethoxyphenyl)propan-2-one |

| Benzene | AlCl₃ (cat.) | Friedel-Crafts Alkylation | (2,3,4-Trimethoxybenzyl)benzene |

One of the most significant applications of benzyl halides in synthesis is their conversion into reagents for olefination reactions, which transform carbonyl compounds into alkenes.

Wittig Reaction: The Wittig reaction begins with the preparation of a phosphonium salt. libretexts.org This is achieved through the SN2 reaction of this compound with a phosphine, most commonly triphenylphosphine (B44618). googleapis.combiomedres.us The resulting (2,3,4-trimethoxybenzyl)triphenylphosphonium bromide is a stable salt. biomedres.us Treatment of this salt with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride, deprotonates the benzylic carbon to generate a phosphorus ylide, also known as a Wittig reagent. masterorganicchemistry.comlibretexts.org This ylide then reacts with an aldehyde or ketone. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine oxide as a byproduct. organic-chemistry.orgmnstate.edu Non-stabilized ylides, like the one derived here, typically favor the formation of (Z)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that offers several advantages, including the easy removal of the phosphate (B84403) byproduct and excellent stereoselectivity for (E)-alkenes. wikipedia.orgresearchgate.net The key reagent is a phosphonate (B1237965) ester, prepared via the Michaelis-Arbuzov reaction as described in section 4.1.3. organic-chemistry.orgnrochemistry.com The phosphonate is deprotonated with a base (e.g., NaH, NaOEt) to form a phosphonate carbanion. This carbanion is more nucleophilic but less basic than a typical Wittig ylide. wikipedia.org It reacts with aldehydes or ketones to produce alkenes, with a strong preference for the thermodynamically more stable (E)-isomer. nrochemistry.comnumberanalytics.com

Table 5: Olefination Reactions Starting from this compound

| Pathway | Step 1: Reagent Synthesis | Step 2: Olefination | Carbonyl Substrate | Expected Major Product |

|---|---|---|---|---|

| Wittig | PPh₃, Toluene, Reflux → (2,3,4-Trimethoxybenzyl)triphenylphosphonium bromide | n-BuLi, THF; then add aldehyde | Benzaldehyde | (Z)-1,2,3-Trimethoxy-4-styrylbenzene |

| HWE | P(OEt)₃, Heat → Diethyl (2,3,4-trimethoxybenzyl)phosphonate | NaH, THF; then add aldehyde | Benzaldehyde | (E)-1,2,3-Trimethoxy-4-styrylbenzene |

Cyclization Reactions and Annulation Strategies

The electron-rich nature of the trimethoxybenzene ring in this compound makes it an excellent candidate for intramolecular electrophilic aromatic substitution reactions, leading to the formation of new cyclic structures. These cyclization and annulation strategies are fundamental in the synthesis of polycyclic and heterocyclic frameworks.

Intramolecular Friedel-Crafts Reactions:

One of the most direct applications of this compound in cyclization is through intramolecular Friedel-Crafts reactions. nih.govmasterorganicchemistry.com By tethering a suitable nucleophile to the benzyl bromide, subsequent cyclization onto the electron-rich aromatic ring can be achieved. For instance, conversion of the bromomethyl group to a longer carbon chain bearing a terminal electrophile, such as an acyl chloride or an epoxide, sets the stage for acid-catalyzed cyclization. The high electron density of the aromatic ring, particularly at the C5 position, facilitates this process, leading to the formation of substituted tetralones or other annulated products. While specific examples utilizing this compound are not extensively documented, the principles of intramolecular Friedel-Crafts reactions are well-established for similar electron-rich systems. beilstein-journals.orgbeilstein-journals.org

Isoquinoline (B145761) Synthesis:

The Bischler-Napieralski reaction and the Pictet-Spengler reaction are powerful methods for the synthesis of isoquinoline and tetrahydroisoquinoline scaffolds, respectively. researchgate.netwikipedia.orgnrochemistry.comorganic-chemistry.org These reactions are particularly effective with electron-rich phenethylamines. This compound can serve as a precursor to the required phenethylamine (B48288) derivatives. For example, reaction with a cyanide source followed by reduction would yield 2-(2,3,4-trimethoxyphenyl)ethanamine. Acylation of this amine followed by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) would initiate a Bischler-Napieralski-type cyclization to afford a dihydroisoquinoline. nrochemistry.com The electron-donating methoxy (B1213986) groups strongly favor the cyclization onto the aromatic ring. nrochemistry.com

Similarly, condensation of the corresponding phenethylamine with an aldehyde or ketone would generate an imine intermediate, which upon acid catalysis, could undergo a Pictet-Spengler reaction to yield a tetrahydroisoquinoline. The trimethoxy substitution pattern would be expected to significantly influence the regioselectivity and facility of these cyclizations.

| Cyclization Strategy | Key Intermediate | Resulting Core Structure |

| Intramolecular Friedel-Crafts | Tethered electrophile | Annulated benzene ring |

| Bischler-Napieralski Reaction | N-acylated phenethylamine | Dihydroisoquinoline |

| Pictet-Spengler Reaction | Phenethylamine and aldehyde/ketone | Tetrahydroisoquinoline |

Use in Protecting Group Chemistry

The 2,3,4-trimethoxybenzyl (TMB) group, introduced via this compound, can function as a protecting group for alcohols, phenols, and other nucleophilic functional groups. Its properties are analogous to the more commonly used p-methoxybenzyl (PMB) group, but with modified stability due to the additional methoxy substituents. nih.govnih.gov

The increased electron-donating ability of the three methoxy groups makes the TMB ether linkage more susceptible to cleavage under acidic conditions compared to the PMB group. This enhanced acid lability can be exploited for selective deprotection in the presence of other acid-sensitive groups.

Conversely, the TMB group can also be removed under oxidative conditions, for example, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govresearchgate.netorganic-chemistry.org The reaction proceeds via formation of a charge-transfer complex, leading to the release of the alcohol and 2,3,4-trimethoxybenzaldehyde (B140358). This oxidative cleavage is often orthogonal to the removal of other protecting groups, providing a valuable tool in multi-step synthesis. One study noted that 2,3,4-trimethoxybenzyl alcohol can be used to introduce a benzyl-type protecting group onto the 2'-OH of purine (B94841) ribonucleosides. scbt.com

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| 2,3,4-Trimethoxybenzyl | TMB | This compound | Mild Acid, DDQ |

| p-Methoxybenzyl | PMB | p-Methoxybenzyl chloride/bromide | Acid, DDQ, CAN |

| Benzyl | Bn | Benzyl bromide/chloride | Hydrogenolysis, Strong Acid |

Generation of Building Blocks for Diverse Chemical Libraries

The reactivity of this compound makes it a valuable scaffold for the generation of diverse chemical libraries, particularly through diversity-oriented synthesis (DOS). nih.govcam.ac.ukbrandon-russell.com The bromomethyl group serves as a convenient handle for the introduction of a wide array of functional groups and molecular scaffolds.

By employing solid-phase synthesis techniques, this compound can be anchored to a resin, allowing for the subsequent elaboration of the molecule through a series of reactions. For example, the bromide can be displaced by a variety of nucleophiles, such as amines, thiols, and carboxylates, to generate a library of compounds with diverse side chains. Further functionalization of the aromatic ring or modification of the introduced side chains can lead to a vast collection of structurally distinct molecules.

Homologation reactions of electron-rich benzyl bromides with diazo compounds have been reported to proceed via the intermediacy of a phenonium ion, yielding products with benzylic quaternary centers while retaining the alkyl bromide for further derivatization. nih.gov Such strategies, applied to this compound, could rapidly generate complex and three-dimensional scaffolds for biological screening. The ability to introduce diverse substituents onto the trimethoxybenzene core makes this compound a powerful tool for exploring chemical space and identifying novel bioactive molecules.

| Library Generation Strategy | Key Reaction | Diversity Element |

| Solid-Phase Synthesis | Nucleophilic substitution | Varied nucleophiles (amines, thiols, etc.) |

| Diversity-Oriented Synthesis | Multi-step reaction sequences | Scaffolds and functional groups |

| Homologation Reactions | Diazo compound insertion | Electron-withdrawing groups on diazo |

Applications in Complex Molecule Construction

Role in the Total Synthesis of Natural Products

The structural motif of a substituted trimethoxybenzene ring is a recurring feature in a variety of biologically active natural products and their synthetic analogues. The compound 1-(Bromomethyl)-2,3,4-trimethoxybenzene provides a direct and efficient means of incorporating the 2,3,4-trimethoxybenzyl group into complex molecular frameworks.

The trimethoxyphenyl group is a well-established pharmacophore, particularly in the realm of anticancer agents that target tubulin polymerization. nih.govresearchgate.net Natural products such as combretastatin (B1194345) and podophyllotoxin (B1678966) feature this moiety, which is crucial for their biological activity. researchgate.net Synthetic chalcones and other antimitotic agents containing the 3,4,5-trimethoxyphenyl ring have shown potent antiproliferative activity by binding to the colchicine (B1669291) site of β-tubulin. nih.govmdpi.com

While many known examples feature the 3,4,5-substitution pattern, the 2,3,4-isomer offers a different spatial arrangement of the methoxy (B1213986) groups, potentially leading to novel interactions with biological targets. This compound, as a potent electrophile, can react with a wide range of nucleophiles (such as phenols, amines, and carbanions) to forge key carbon-carbon or carbon-heteroatom bonds. This makes it an ideal building block for the synthesis of novel analogues of natural products, enabling the exploration of structure-activity relationships. For instance, it can be used to synthesize chalcone (B49325) or stilbene (B7821643) derivatives carrying the 2,3,4-trimethoxybenzyl scaffold for evaluation as new tubulin polymerization inhibitors.

The construction of large, complex ring systems is a formidable challenge in organic synthesis. Benzyl (B1604629) bromide derivatives are valuable tools in this context, serving either as pendant groups that modify the properties of a pre-existing core or as linkers in cyclization strategies. nih.gov

This compound can be strategically employed to append its sterically demanding and electron-rich aromatic group onto a macrocyclic or polycyclic framework. This modification can influence the conformation, solubility, and binding properties of the parent molecule. In more elaborate strategies, the benzyl bromide moiety can be used to form a key covalent bond in a ring-closing step, often in conjunction with another reactive group on the molecule. While bis-electrophiles like bis(bromomethyl)benzenes are commonly used as cyclization linkers to bridge two nucleophilic sites, a monofunctional reagent like this compound is critical for strategies involving the tethering of one end of a linear precursor to another part of the molecule to facilitate macrocyclization. nih.govcam.ac.uk The formation of polycyclic aromatic hydrocarbons through reactions involving benzyl radicals, though typically requiring high temperatures, further illustrates the potential of benzyl halides in constructing fused ring systems. researchgate.netrsc.org

Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The 2,3,4-trimethoxybenzyl unit is not merely of academic interest; it forms the core of at least one major pharmaceutical agent and holds potential in the development of modern agrochemicals.

The primary and most well-documented application of the 2,3,4-trimethoxybenzyl scaffold is in the synthesis of Trimetazidine. nbinno.comjustia.com Trimetazidine is an anti-anginal medication that works by inhibiting beta-oxidation of fatty acids, thereby optimizing cellular energy metabolism. justia.com The synthesis of Trimetazidine, which is chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine, can be achieved through various routes. One common industrial method involves the reductive amination of 2,3,4-trimethoxybenzaldehyde (B140358) with piperazine (B1678402). justia.comgoogle.com However, an alternative and historically significant pathway involves the direct condensation of a 2,3,4-trimethoxybenzyl halide with a piperazine derivative. justia.comgoogle.com In this context, this compound serves as a direct and highly reactive precursor to the final active pharmaceutical ingredient.

| Compound Name | CAS Number | Role in Synthesis | Molecular Formula |

| This compound | 80054-01-9 | Starting Material / Precursor | C₁₀H₁₃BrO₃ |

| Piperazine | 110-85-0 | Reagent | C₄H₁₀N₂ |

| Trimetazidine | 5011-34-7 | Final Active Pharmaceutical Ingredient | C₁₄H₂₂N₂O₃ |

In the field of crop protection, the inclusion of halogen atoms and methoxy-substituted aromatic rings is a common strategy to enhance the efficacy, metabolic stability, and physicochemical properties of active ingredients. uni-duesseldorf.deresearchgate.net The combination of a reactive bromomethyl handle and an electronically distinct trimethoxybenzene ring makes this compound a valuable building block for generating libraries of novel compounds for screening as potential herbicides, fungicides, or insecticides.

Construction of Materials Science Precursors

The unique electronic and structural characteristics of the 2,3,4-trimethoxybenzyl group make it an attractive component for the design of novel organic materials. This compound provides a convenient chemical handle for incorporating this moiety into polymers and other advanced functional materials.

Functionalized benzyl bromides are widely used in polymer chemistry. They can act as initiators for cationic polymerization or controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The reactive C-Br bond allows for the precise initiation of polymer chains, leading to well-defined macromolecules.

Furthermore, this compound can be used to synthesize specialized monomers. For example, it can undergo reaction with nucleophilic groups (e.g., acrylates, styrenes) to produce monomers that can then be polymerized. Research has demonstrated the copolymerization of monomers derived from the related 2,3,4-trimethoxybenzaldehyde, indicating an interest in polymers containing this specific substitution pattern for their unique properties. researchgate.net The incorporation of the trimethoxybenzyl side chains into a polymer backbone is expected to influence its solubility, thermal stability, and optical properties.

The synthesis of advanced materials often relies on the use of well-defined molecular precursors that can be assembled into larger, functional architectures. researchgate.netcmu.edu The electron-rich nature of the trimethoxybenzene ring suggests that materials incorporating this unit may possess interesting electronic or optical properties.

The benzyl bromide functionality of this compound is ideal for covalently grafting this molecule onto surfaces or into the structure of porous materials. For example, it can be used in the post-synthetic modification of Metal-Organic Frameworks (MOFs) or Porous Organic Polymers (POPs), introducing the 2,3,4-trimethoxybenzyl group onto the internal surfaces of the pores. researchgate.net This functionalization can alter the material's affinity for guest molecules, making it suitable for applications in separation, sensing, or catalysis. Additionally, related benzyl-containing compounds are used as building blocks for dendrimers and other highly branched, three-dimensional structures, a strategy for which this compound is also well-suited. nih.gov

Emerging Methodological Advances and Future Research Directions

Green Chemistry Principles in the Synthesis and Application of the Compound

The principles of green chemistry are pivotal in modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of 1-(Bromomethyl)-2,3,4-trimethoxybenzene, which typically involves the benzylic bromination of 2,3,4-trimethoxytoluene, presents several opportunities for the application of these principles.

A primary focus is the replacement of hazardous reagents and solvents. Traditional benzylic bromination often employs N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride (CCl4), which is now largely phased out due to toxicity concerns. researchgate.net Research has shifted towards more benign alternatives such as acetonitrile, ethyl acetate, or even water. chemrxiv.orgorganic-chemistry.orgorganic-chemistry.org Another green approach is the in situ generation of the brominating agent, which minimizes the handling and storage of hazardous bromine. google.com This can be achieved through the oxidation of bromide sources like hydrobromic acid (HBr) with oxidants such as hydrogen peroxide (H2O2), or by using a bromate/bromide couple. google.com

Atom economy, a core concept of green chemistry, is also a key consideration. researchgate.net The ideal synthesis maximizes the incorporation of all reactant atoms into the final product. While the Wohl-Ziegler bromination using NBS has a moderate atom economy due to the succinimide (B58015) byproduct, methods utilizing catalytically generated bromine can offer improvements.

The use of renewable feedstocks for the synthesis of the precursor, 2,3,4-trimethoxybenzaldehyde (B140358), is also an area of interest. For example, pyrogallol, which can be derived from plant tannins, can be methylated to produce 1,2,3-trimethoxybenzene, a related starting material.

| Green Chemistry Approach | Traditional Method | Greener Alternative | Key Advantages |

| Solvent | Carbon Tetrachloride (CCl4) | Acetonitrile, Ethyl Acetate, Water | Reduced toxicity and environmental impact. organic-chemistry.orgorganic-chemistry.org |

| Brominating Agent | N-Bromosuccinimide (NBS) | In situ generated Br2 (e.g., from HBr/H2O2) | Avoids handling of hazardous bromine, potentially improves atom economy. google.com |

| Energy Input | Thermal initiation | Photocatalysis (Visible Light) | Milder reaction conditions, reduced energy consumption. organic-chemistry.org |

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are hazardous, exothermic, or require precise control over reaction parameters. The benzylic bromination to produce this compound is a prime candidate for this technology.

Flow reactors, especially microreactors, provide superior heat and mass transfer, enabling safer operation at higher temperatures and concentrations. acs.org This is particularly relevant for photochemical brominations, where the efficient penetration of light is crucial. Continuous-flow protocols for light-induced benzylic brominations have been developed using simple and scalable reactor designs, such as transparent fluorinated ethylene (B1197577) polymer (FEP) tubing. organic-chemistry.orgorganic-chemistry.org These systems often utilize household compact fluorescent lamps (CFLs) or LEDs as the light source, making the setup accessible and energy-efficient. organic-chemistry.org

The integration of in situ bromine generation within a flow system further enhances safety and efficiency. acs.org For example, a continuous process can be designed where aqueous streams of a bromide salt and an oxidant are mixed to generate bromine, which is then immediately reacted with the toluene (B28343) derivative in an organic phase. This approach minimizes the inventory of free bromine at any given time, significantly reducing the risk of accidental release. acs.org

The scalability of flow processes is another major advantage. Production can be increased by simply running the reactor for longer periods or by "numbering up" – using multiple reactors in parallel. acs.org This allows for the production of multi-kilogram quantities of benzyl (B1604629) bromides with high throughput. acs.org

| Parameter | Batch Processing | Flow Chemistry | Advantages of Flow Chemistry |

| Safety | Handling of bulk hazardous reagents, potential for thermal runaway. | Small reaction volumes, in situ reagent generation, excellent temperature control. | Significantly improved safety profile. acs.org |

| Efficiency | Limited by heat and mass transfer, often requires dilute conditions. | Enhanced heat and mass transfer, allows for higher concentrations and faster reaction times. | Increased productivity and space-time yield. organic-chemistry.org |

| Scalability | Often challenging and requires process redesign. | Readily scalable by extending operation time or numbering-up. | Seamless transition from laboratory to production scale. acs.org |

| Photochemistry | Light penetration issues in larger reactors. | Consistent and efficient irradiation of the reaction mixture. | Higher reaction efficiency and product consistency. organic-chemistry.org |

Asymmetric Synthesis Utilizing Chiral Auxiliaries or Catalysts

The development of methods for the asymmetric synthesis of chiral molecules is a major focus in modern organic chemistry, particularly for the pharmaceutical and agrochemical industries. While this compound is achiral, its subsequent reactions can generate stereocenters. The use of chiral auxiliaries or catalysts can control the stereochemical outcome of these reactions.

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereoselectivity of a subsequent reaction. After the desired transformation, the auxiliary is removed. For instance, if this compound is used to alkylate a prochiral enolate, a chiral auxiliary attached to the enolate can direct the approach of the electrophile, leading to the formation of one enantiomer in excess.

Alternatively, asymmetric catalysis can be employed. In this approach, a small amount of a chiral catalyst is used to generate a chiral product. For example, in a phase-transfer catalyzed alkylation of a glycine (B1666218) derivative with this compound, a chiral phase-transfer catalyst can induce enantioselectivity.

While specific examples of asymmetric synthesis directly involving this compound are not extensively reported in the literature, the principles are well-established for similar benzyl bromides. Future research could focus on applying these methodologies to create chiral molecules incorporating the 2,3,4-trimethoxybenzyl moiety.

Chemo- and Regioselective Transformations

Chemo- and regioselectivity are critical considerations in the synthesis and reactions of this compound. The starting material, 2,3,4-trimethoxytoluene, possesses two reactive sites for bromination: the benzylic methyl group and the aromatic ring. The electron-donating nature of the three methoxy (B1213986) groups highly activates the aromatic ring towards electrophilic substitution.

Achieving selective benzylic bromination over aromatic bromination is a significant challenge. Radical bromination conditions, often initiated by light or a radical initiator, are typically employed to favor reaction at the benzylic position. libretexts.orgchemistrysteps.com The use of N-bromosuccinimide (NBS) is a common strategy, as it provides a low, steady concentration of bromine, which favors the radical pathway over the ionic electrophilic aromatic substitution pathway. libretexts.orgchadsprep.com However, for highly activated systems like 2,3,4-trimethoxytoluene, competing aromatic bromination can still be a significant side reaction. organic-chemistry.org

Flow chemistry can offer a solution to this problem. The precise control over reaction time and temperature in a microreactor can help to minimize the formation of byproducts. organic-chemistry.org Additionally, the use of photochemical methods in flow can enhance the selectivity for the desired benzylic bromide. organic-chemistry.org

In subsequent reactions of this compound, regioselectivity becomes important when it is used as an alkylating agent with nucleophiles that have multiple reactive sites. The choice of reaction conditions, such as the base, solvent, and temperature, can influence which site of the nucleophile reacts.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The integration of chemical synthesis with automated platforms and high-throughput experimentation (HTE) is revolutionizing drug discovery and materials science. rsc.orgnih.gov These technologies allow for the rapid synthesis and screening of large libraries of compounds, accelerating the identification of new molecules with desired properties.

The synthesis of derivatives of this compound is well-suited for automation. For example, an automated flow chemistry platform could be used to synthesize a library of compounds by reacting this compound with a diverse set of nucleophiles (e.g., amines, phenols, thiols). rsc.org The platform could control the loading of reagents, reaction conditions, and in-line purification, generating a library of purified compounds in a short amount of time.

High-throughput screening techniques can then be used to evaluate the biological activity or material properties of the synthesized library. This combination of automated synthesis and HTE can significantly accelerate the discovery process. While specific applications to this compound are still emerging, the general principles are being widely adopted in the chemical industry.

Exploration of Unconventional Reaction Media and Catalytic Systems

The search for more sustainable and efficient chemical processes has led to the exploration of unconventional reaction media and catalytic systems. For the synthesis of this compound and its derivatives, several innovative approaches are being investigated.

Ionic liquids (ILs) and deep eutectic solvents (DESs) are being explored as green alternatives to traditional volatile organic solvents. These solvents have negligible vapor pressure, are often non-flammable, and can have high thermal stability. Their unique solvating properties can also lead to enhanced reaction rates and selectivities. While the use of these solvents for benzylic bromination is still an active area of research, they have shown promise in other related transformations.

Novel catalytic systems are also being developed. For example, photocatalysis using visible light and organic dyes or semiconductor materials offers a green and efficient way to initiate radical bromination reactions. rsc.org This approach avoids the need for UV light or stoichiometric radical initiators. Furthermore, the development of new solid-supported catalysts could simplify product purification and catalyst recycling, further enhancing the sustainability of the process.

The exploration of these unconventional media and catalytic systems holds the potential to develop even more efficient, selective, and environmentally friendly methods for the synthesis and application of this compound.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Bromomethyl)-2,3,4-trimethoxybenzene?

- Methodology : The compound can be synthesized via bromination of the corresponding methyl-substituted precursor. For example, treating 2,3,4-trimethoxytoluene with N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., using AIBN as a catalyst in CCl₄ or DCM). Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

- Key Considerations : Acidic media may enhance bromination efficiency, but side reactions (e.g., demethylation) must be controlled. Adjust stoichiometry to minimize polybrominated byproducts .

Q. How should researchers purify and characterize this compound post-synthesis?

- Purification : Recrystallization from DCM/hexane mixtures or THF/water systems is effective due to the compound’s moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and poor solubility in water .

- Characterization :

- NMR : H NMR (CDCl₃) should show resonances for methoxy groups (δ 3.8–4.0 ppm) and the bromomethyl moiety (δ 4.3–4.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., calculated for C₁₀H₁₃BrO₃: 267.00 g/mol) .

Q. What safety protocols are critical during handling?

- Hazards : Brominated compounds can cause severe skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood.

- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in structural determination?

- Challenges : Heavy bromine atoms cause strong X-ray absorption, requiring high-intensity sources (e.g., synchrotron radiation).

- Software : Use SHELXL for refinement, leveraging its robustness in handling heavy-atom data. Twinning or disorder in methoxy groups may require iterative refinement cycles .

Q. What role does this compound play in supramolecular and materials chemistry?

- Applications :

- Organogelators : The bromomethyl group enables covalent functionalization of gelators for tunable self-assembly .

- Macrocyclic Hosts : Acts as a precursor for tripodal scaffolds in host-guest systems (e.g., cation-binding cages) .

Q. How can spectroscopic methods address contradictions in reaction monitoring?

- Contradictions : Overlapping NMR signals (e.g., methoxy vs. aromatic protons) may obscure intermediate detection.

- Solutions :

- Use NMR or DEPT-135 to distinguish quaternary carbons.

- Pair with in-situ FT-IR to track bromination progress (C-Br stretch ~550 cm⁻¹) .

Q. What mechanistic insights govern its reactivity in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。